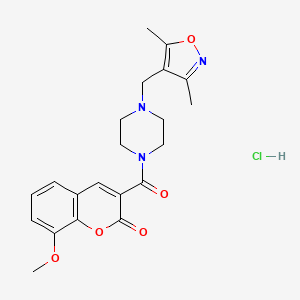

3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride

Description

The compound 3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride features a coumarin core (2H-chromen-2-one) substituted with a methoxy group at position 6. Attached to this core is a piperazine ring, which is further functionalized with a (3,5-dimethylisoxazol-4-yl)methyl group. The hydrochloride salt enhances solubility and stability, a common strategy in pharmaceutical chemistry .

Key structural elements:

Propriétés

IUPAC Name |

3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]-8-methoxychromen-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5.ClH/c1-13-17(14(2)29-22-13)12-23-7-9-24(10-8-23)20(25)16-11-15-5-4-6-18(27-3)19(15)28-21(16)26;/h4-6,11H,7-10,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXJMWYDSRFURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the chromenone core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Introduction of the piperazine ring: This step involves the reaction of the chromenone intermediate with piperazine derivatives, often under reflux conditions in the presence of a suitable solvent.

Attachment of the isoxazole moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe to study biological processes, particularly those involving its molecular targets.

Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Functional Group Analysis

Table 1: Functional Group Comparison

Key Observations :

Spectral Data and Structural Validation

Table 2: Spectral Comparison

Insights :

Crystallography and Hydrogen Bonding

- Crystallographic validation using SHELX software is critical for confirming the target compound’s conformation.

- The piperazine ring likely adopts a chair conformation, as seen in other small-molecule hydrochlorides .

- Hydrogen-bonding networks involving the isoxazole and coumarin groups may stabilize the crystal lattice, analogous to patterns in imidazo-pyridines .

Activité Biologique

The compound 3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chromone backbone with a piperazine moiety and a dimethylisoxazole substituent. The presence of these functional groups is significant as they contribute to the compound's biological activity.

Chemical Structure

| Component | Structure |

|---|---|

| Chromone Backbone | Chromone |

| Piperazine Moiety | Piperazine |

| Dimethylisoxazole Substituent | Dimethylisoxazole |

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds show substantial antimicrobial properties. Specifically, the compound has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. In vitro studies suggest that it may function by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which have been assessed through various assays. For instance, it has shown the ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests its potential use in treating inflammatory conditions.

Anticancer Potential

In vitro studies have also highlighted the anticancer potential of this compound. It has been tested against multiple human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer). Results from methyl thiazolyl tetrazolium (MTT) assays indicate selective cytotoxicity against these tumor cells.

The biological activity of 3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or tumor cell proliferation.

- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, preventing their replication.

- Apoptosis Induction : Evidence shows that the compound can trigger apoptosis in tumor cells through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on various piperazine derivatives demonstrated that compounds similar to the one discussed exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing effective doses for clinical application.

Case Study 2: Anti-inflammatory Response

In an experiment involving RAW 264.7 macrophages, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines. This study utilized ELISA assays to quantify cytokine levels post-treatment, confirming the anti-inflammatory potential.

Case Study 3: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed promising results in inhibiting the proliferation of cancer cell lines. The study employed flow cytometry to analyze apoptosis rates and cell cycle distribution, providing quantitative data supporting its efficacy.

Q & A

Q. Intermediate characterization :

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and functional group integrity.

- LC-MS monitors reaction progress and purity (>95% by HPLC).

- Melting point analysis validates crystalline intermediates (e.g., sharp melting points within 1–2°C ranges) .

Basic Question: How is the compound’s three-dimensional structure determined, and what software is used for refinement?

Answer:

- X-ray crystallography is the gold standard. Single crystals are grown via vapor diffusion (e.g., ethanol/water mixtures) and analyzed using synchrotron radiation.

- Software : SHELX suite (SHELXT for structure solution, SHELXL for refinement) resolves electron density maps. Hydrogen bonding and π-π stacking interactions are visualized using Mercury 4.0 .

- Validation : R-factor (<0.05), residual electron density (<0.3 eÅ⁻³), and Ramachandran outliers (<0.1%) ensure accuracy .

Advanced Question: How can reaction yields be optimized during the carbodiimide-mediated coupling step?

Answer:

Key parameters for optimization:

- Solvent selection : Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis of active esters).

- Stoichiometry : A 1.2:1 molar ratio of EDC to carboxylic acid reduces unreacted starting material.

- Temperature : Reactions at 0–4°C suppress racemization; gradual warming to 25°C ensures completion.

- Additives : 1-Hydroxybenzotriazole (HOBt, 10 mol%) prevents N-acylurea byproducts.

- Workup : Precipitation in ice-cold water followed by silica gel chromatography (hexane:EtOAc 3:1) isolates the product in >85% yield .

Q. Troubleshooting low yields :

- TLC monitoring (Rf = 0.5 in EtOAc) identifies incomplete reactions.

- FT-IR spectroscopy detects residual carbonyl peaks (1700–1750 cm⁻¹) from unreacted chromenone .

Advanced Question: What methodologies are used to evaluate the compound’s biological activity, and how are false positives mitigated?

Answer:

Primary assays :

- Receptor binding studies : Radioligand displacement assays (e.g., [³H]-spiperone for dopamine D2/D3 receptors) quantify IC₅₀ values.

- Cellular assays : MTT viability tests (72-hour exposure) assess cytotoxicity in HEK293 or SH-SY5Y lines.

Q. Mitigating false positives :

- Counter-screening : Test against unrelated targets (e.g., serotonin receptors) to confirm specificity.

- Dose-response curves : Ensure Hill slopes ≈1 for single-site binding.

- Negative controls : Include vehicle (DMSO ≤0.1%) and known inhibitors (e.g., haloperidol for D2) .

Advanced Question: How is the environmental fate of this compound modeled, and what parameters are prioritized?

Answer:

Computational modeling :

- EPI Suite : Estimates biodegradation (BIOWIN3), soil adsorption (log Koc), and aquatic toxicity (ECOSAR).

- Key parameters :

- Hydrolysis half-life : pH-dependent stability (e.g., t₁/₂ >100 days at pH 7).

- Bioaccumulation potential : Log P <3 (predicted via ACD/Labs) suggests low biomagnification.

Q. Experimental validation :

- OECD 301D closed bottle test : Measures biodegradability in activated sludge.

- Soil column studies : Track leaching potential using HPLC-UV .

Advanced Question: How are contradictory spectral data (e.g., NMR vs. X-ray) resolved during structure elucidation?

Answer:

Case example : Discrepancy in methoxy group orientation (NMR suggests free rotation; X-ray shows fixed conformation).

- Dynamic NMR : Variable-temperature ¹H NMR (25–100°C) detects rotational barriers. Peaks splitting at low temperatures confirm restricted rotation.

- DFT calculations : Gaussian 16 optimizes geometry and compares theoretical/experimental chemical shifts (RMSD <0.3 ppm validates X-ray data).

- NOESY correlations : Cross-peaks between methoxy protons and aromatic Hs confirm spatial proximity .

Advanced Question: What strategies ensure compound stability during long-term storage?

Answer:

- Lyophilization : Freeze-dried aliquots stored at -80°C (argon atmosphere) prevent hydrolysis.

- Excipients : Co-formulation with mannitol (1:1 w/w) reduces aggregation.

- Stability monitoring : Accelerated degradation studies (40°C/75% RH for 6 months) with UPLC-PDA quantify degradation products (<2% impurity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.